molecular formula C10H21NO B13250545 N-(4-methoxybutyl)cyclopentanamine

N-(4-methoxybutyl)cyclopentanamine

Cat. No.: B13250545
M. Wt: 171.28 g/mol
InChI Key: FLZNZMSGGRZPBL-UHFFFAOYSA-N
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Description

N-(4-methoxybutyl)cyclopentanamine is a chemical compound of interest in discovery chemistry and materials science research. While specific biological or pharmacological data for this exact molecule is not widely published, its structure suggests potential as a versatile synthetic intermediate. The compound features both a cyclopentylamine moiety and a methoxybutyl chain. Cyclopentylamine derivatives are recognized as useful intermediates in synthetic organic chemistry . For instance, similar cyclopentylamine structures have been utilized in the preparation of chiral catalysts and as key precursors in the development of bioactive molecules, such as dipeptidyl peptidase IV (DPP-4) inhibitors investigated for their antihyperglycemic properties . The 4-methoxybutyl side chain may impart favorable physicochemical properties, such as improved solubility, which could be beneficial in the design of novel compounds or functional materials. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the relevant safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N-(4-methoxybutyl)cyclopentanamine

InChI

InChI=1S/C10H21NO/c1-12-9-5-4-8-11-10-6-2-3-7-10/h10-11H,2-9H2,1H3

InChI Key

FLZNZMSGGRZPBL-UHFFFAOYSA-N

Canonical SMILES

COCCCCNC1CCCC1

Origin of Product

United States

Advanced Synthetic Methodologies for N 4 Methoxybutyl Cyclopentanamine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For N-(4-methoxybutyl)cyclopentanamine, the analysis reveals several logical disconnections that form the basis for plausible synthetic routes. The primary strategic disconnections involve the carbon-nitrogen (C-N) bond, the methoxybutyl moiety, and the cyclopentane (B165970) core.

Formation of the Carbon-Nitrogen Bond

The most apparent retrosynthetic disconnection is the C-N bond, which links the cyclopentyl and the 4-methoxybutyl groups. This disconnection suggests two primary synthetic strategies:

Strategy A: Reductive Amination. This approach involves the reaction of cyclopentanone (B42830) with 4-methoxybutylamine. This is a powerful and widely used method for forming C-N bonds.

Strategy B: Nucleophilic Substitution. This strategy involves the reaction of a cyclopentyl electrophile, such as cyclopentyl bromide, with 4-methoxybutylamine, or conversely, the reaction of cyclopentylamine (B150401) with a 4-methoxybutyl electrophile, such as 1-bromo-4-methoxybutane.

Construction of the Methoxybutyl Moiety

The 4-methoxybutyl portion of the target molecule can be derived from several readily available precursors. A key intermediate is 4-methoxybutylamine. This can be synthesized from 1,4-butanediol, a common industrial chemical. nih.gov The diol can be converted to 1-bromo-4-methoxybutane, which can then be transformed into the desired amine. Another potential precursor is methyl 4-oxobutyrate, which can be hydrogenated to produce 1,4-butanediol. google.com

Derivatization of the Cyclopentane Core

The cyclopentane ring is a common structural motif in organic chemistry. For the synthesis of this compound, the key precursor is either cyclopentanone for reductive amination or a cyclopentyl halide for nucleophilic substitution. Cyclopentanone itself is a widely available starting material. organic-chemistry.org Cyclopentyl bromide can be prepared from cyclopentene (B43876) through a reaction with hydrogen bromide in the presence of a heterogeneous catalyst. google.com

Direct Amination Approaches

Direct amination methods provide the most straightforward pathways to this compound by forming the crucial C-N bond in a single key step.

Reductive Amination Protocols

Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds. nih.gov In the context of synthesizing this compound, this involves the reaction of cyclopentanone with 4-methoxybutylamine in the presence of a reducing agent. The reaction typically proceeds through the formation of an intermediate imine, which is then reduced to the final secondary amine. researchgate.net

A variety of catalysts can be employed for this transformation, including both noble metal catalysts (e.g., Pt, Pd, Ru) and non-noble metal catalysts (e.g., Ni, Co, Fe). nih.govresearchgate.netnih.gov The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the reaction. For instance, ruthenium-based catalysts supported on niobium oxide have shown high efficacy in the reductive amination of cyclopentanone. researchgate.net Iron-catalyzed reductive amination has also emerged as a cost-effective and sustainable alternative. nih.gov

Below is a data table summarizing typical conditions for the reductive amination of cyclopentanone with primary amines, which can be extrapolated for the synthesis of this compound.

CatalystReducing AgentSolventTemperature (°C)Pressure (MPa)Yield (%)
Ru/Nb₂O₅H₂Ethanol90284
Fe/(N)SiCH₂Aqueous NH₃1406.5>90
Co@C-NH₂Ethanol35-High
Pt/Al-BetaH₂--->95 (selectivity)
Raney NiH₂---Good

Nucleophilic Substitution Reactions with Halogenated Precursors

Nucleophilic substitution offers an alternative route to this compound. This method involves the reaction of an amine with an alkyl halide. Two main variations are possible for this synthesis:

Reaction of cyclopentylamine with 1-bromo-4-methoxybutane: In this approach, cyclopentylamine acts as the nucleophile, attacking the electrophilic carbon of 1-bromo-4-methoxybutane.

Reaction of 4-methoxybutylamine with a cyclopentyl halide (e.g., cyclopentyl bromide): Here, 4-methoxybutylamine is the nucleophile that displaces the halide from the cyclopentane ring.

While seemingly straightforward, nucleophilic substitution reactions with amines can be complicated by over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. lumenlearning.comlibretexts.org To favor the formation of the desired secondary amine, it is often necessary to use a large excess of the starting amine. The reaction is typically carried out in a polar solvent and may require heating.

Below is a data table illustrating general conditions for the nucleophilic substitution reaction between a primary amine and an alkyl halide.

AmineAlkyl HalideSolventTemperatureBaseYield
Primary AminePrimary Alkyl BromideEthanolRefluxExcess AmineModerate to Good
Primary AmineSecondary Alkyl BromideAcetonitrile (B52724)50-80°CK₂CO₃Variable

Transition-Metal-Catalyzed C-N Coupling Methodologies

The formation of the C-N bond in this compound is a prime candidate for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for constructing amine-containing molecules. Methodologies such as the Buchwald-Hartwig amination offer a direct route to N-alkylated amines rsc.org. This reaction typically involves the coupling of an amine with an organo-halide or -triflate, catalyzed by a palladium complex.

For the synthesis of this compound, this could involve reacting cyclopentyl bromide with 4-methoxybutylamine. The efficiency of such reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. Modern advancements have introduced highly active catalyst systems capable of functioning under milder conditions and with lower catalyst loadings.

Beyond palladium, other transition metals like ruthenium and iridium have been employed in "borrowing hydrogen" or "hydrogen autotransfer" reactions. These methods can couple amines with alcohols, providing an atom-economical alternative to using alkyl halides organic-chemistry.org. In this context, cyclopentanol (B49286) could be reacted directly with 4-methoxybutylamine in the presence of a suitable ruthenium or iridium catalyst. This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination in situ.

Cesium bases, such as cesium hydroxide, have also been shown to promote the selective mono-N-alkylation of primary amines with alkyl halides, offering a highly chemoselective method that avoids overalkylation to the tertiary amine organic-chemistry.orggoogle.com.

Catalyst SystemSubstrate 1Substrate 2MethodologyKey Features
Palladium-based catalyst with phosphine ligandCyclopentyl Halide/Triflate4-MethoxybutylamineBuchwald-Hartwig AminationHigh efficiency, broad substrate scope. rsc.org
Ruthenium or Iridium complexesCyclopentanol4-MethoxybutylamineBorrowing HydrogenAtom-economical, uses alcohols instead of halides. organic-chemistry.org
Cesium HydroxideCyclopentylamine4-Methoxybutyl HalidePromoted N-alkylationHigh selectivity for mono-alkylation, avoids tertiary amine formation. organic-chemistry.orggoogle.com

Multi-step Convergent and Divergent Synthesis Strategies

The synthesis of this compound and its analogs can be approached through both convergent and divergent strategies, allowing for flexibility and modularity in accessing a range of related compounds.

Convergent Synthesis: A convergent approach involves the independent synthesis of two or more key fragments that are combined in the final stages. For this compound, this would entail the separate preparation of a cyclopentyl-containing fragment and a 4-methoxybutyl-containing fragment. A classic example is the reductive amination of cyclopentanone with 4-methoxybutylamine. Here, the two primary components are brought together in a single, high-yielding step to form the final product. This strategy is efficient as it maximizes the build-up of molecular complexity late in the synthetic sequence.

Divergent Synthesis: A divergent strategy begins with a common intermediate that is subsequently elaborated into a library of different compounds. Starting with cyclopentanone, one could react it with a variety of alkoxy-amines to produce a range of N-(alkoxybutyl)cyclopentanamines, with the 4-methoxybutyl derivative being one target. Conversely, one could start with cyclopentanamine and react it with a series of different functionalized alkyl halides or aldehydes (via reductive amination) to generate a diverse set of N-substituted cyclopentanamines. This approach is particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry.

Enantioselective Synthesis Considerations for Chiral Analogs

While this compound itself is achiral, the introduction of substituents on the cyclopentane ring creates stereocenters, necessitating enantioselective methods to control the three-dimensional arrangement of the molecule. The synthesis of such chiral analogs requires sophisticated asymmetric strategies.

Chiral Auxiliary Approaches

A well-established method for controlling stereochemistry is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.org. After the desired stereocenter is set, the auxiliary is removed.

For synthesizing a chiral cyclopentanamine precursor, a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, could be attached to a cyclopentane scaffold wikipedia.org. For instance, a carboxylic acid on the cyclopentane ring could be converted to a chiral amide. The auxiliary would then direct the stereoselective alkylation or other modification of the ring before being cleaved to reveal the chiral cyclopentane core, which can then be converted to the target amine. Glucose-derived chiral auxiliaries have also been successfully used in asymmetric cyclopentannelation reactions to create chiral cyclopentenones, which are versatile intermediates nih.govresearchgate.net. Another advanced technique is the temporary stereocentre approach, where a stereocenter is created to direct a reaction and is then removed in a later step rsc.org.

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This can be applied to the synthesis of chiral cyclopentane building blocks.

Several catalytic strategies are relevant:

Asymmetric Hydrogenation/Transfer Hydrogenation: The asymmetric hydrogenation of a suitable enamine precursor using a chiral transition-metal catalyst (e.g., Rhodium or Iridium with chiral phosphine ligands) can produce a chiral cyclopentanamine with high enantiomeric excess.

Organocatalysis: Chiral amines or thioureas can catalyze the asymmetric functionalization of cyclopentane rings. For example, organocatalyzed Michael addition reactions can be used to construct highly functionalized chiral cyclopentanes, which can then be converted to the desired amine analogs nih.govresearchgate.net.

N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs have emerged as powerful catalysts for asymmetric synthesis. They can be used in domino reactions to construct complex cyclopentane cores with multiple stereocenters from simple starting materials nih.gov.

Asymmetric StrategyDescriptionExample ApplicationPotential Enantiomeric Excess (e.e.)
Chiral AuxiliaryA temporary chiral group directs a stereoselective reaction. wikipedia.orgAlkylation of a cyclopentane derivative bearing an Evans oxazolidinone.>95%
Asymmetric HydrogenationA chiral metal catalyst hydrogenates a prochiral enamine or imine.Rh(DIPAMP)-catalyzed hydrogenation of an enamine precursor.Often >90%
OrganocatalysisA small chiral organic molecule catalyzes the reaction. nih.govProline-catalyzed functionalization of a cyclopentanone derivative.90-99%
NHC CatalysisA chiral N-heterocyclic carbene promotes a cascade reaction. nih.govAsymmetric synthesis of tetrasubstituted cyclopentanes via a domino reaction. nih.gov86-98% nih.gov

Sustainable Synthesis Development

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, energy consumption, and the use of hazardous materials.

Solvent-Free Reaction Conditions

Eliminating solvents is a key goal in sustainable chemistry, as they often account for the majority of the mass in a chemical reaction and contribute significantly to waste and environmental impact.

Reductive amination, a primary method for synthesizing secondary amines like this compound, can be performed under solvent-free conditions. A notable development is the use of bis(pinacolato)diboron (HBpin) as a reducing agent for the direct reductive amination of aldehydes and ketones with amines at room temperature, without any added solvent or catalyst rsc.org. This one-pot protocol is highly efficient and compatible with a wide range of functional groups rsc.org.

Mechanochemistry, which uses mechanical force (e.g., in a ball mill) to drive reactions, provides another avenue for solvent-free synthesis. The high energy input from grinding can promote reactions that would typically require heating in a solvent, often leading to faster reaction times and different product selectivities organic-chemistry.org. The synthesis of enamines, which can be precursors to amines, has been demonstrated effectively in a planetary ball mill without any solvent organic-chemistry.org.

Atom Economy and Reaction Efficiency

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry have become paramount. jocpr.comprimescholars.com Central to these principles are the concepts of atom economy and reaction efficiency, which provide quantitative measures of how effectively a chemical process converts reactants into the desired product. jocpr.comprimescholars.com This section will explore these concepts within the context of advanced synthetic methodologies for producing this compound.

Atom Economy

Atom economy, a concept developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. jocpr.comprimescholars.com The formula for calculating percent atom economy is:

% Atom Economy = (Formula Weight of the Desired Product / Sum of Formula Weights of All Reactants) x 100

A higher atom economy signifies a more efficient and less wasteful process, as fewer atoms from the reactants are converted into byproducts. jocpr.com To illustrate this, let's consider two plausible synthetic routes for this compound:

Reductive Amination of Cyclopentanone with 4-Methoxybutylamine: This is a common method for synthesizing secondary amines. nih.govresearchgate.netorganic-chemistry.org In this process, cyclopentanone reacts with 4-methoxybutylamine to form an intermediate imine, which is then reduced to the final product.

N-Alkylation of Cyclopentylamine with 1-bromo-4-methoxybutane: This represents another classical approach to amine synthesis. Here, cyclopentylamine is alkylated with a suitable 4-methoxybutyl halide.

The theoretical atom economy for each of these pathways can be calculated to compare their intrinsic efficiency.

Reactant Formula Formula Weight ( g/mol )
CyclopentanoneC5H8O84.12
4-MethoxybutylamineC5H13NO103.16
Reducing Agent (e.g., NaBH4)NaBH437.83
CyclopentylamineC5H11N85.15
1-bromo-4-methoxybutaneC5H11BrO167.04
Base (e.g., Triethylamine)C6H15N101.19
Product
This compoundC10H21NO171.28

Interactive Data Table: Theoretical Atom Economy of Synthetic Routes

Synthetic Route Reactants Formula Weight of Product ( g/mol ) Sum of Formula Weights of Reactants ( g/mol ) Theoretical Atom Economy (%)
Reductive AminationCyclopentanone + 4-Methoxybutylamine + Reducing Agent171.28225.1176.09
N-AlkylationCyclopentylamine + 1-bromo-4-methoxybutane + Base171.28353.3848.47

As the table demonstrates, the reductive amination pathway exhibits a significantly higher theoretical atom economy compared to the N-alkylation route. This is primarily because the N-alkylation method generates a stoichiometric amount of a salt byproduct (in this case, triethylammonium bromide), which incorporates a substantial portion of the reactant atoms.

Reaction Efficiency

While atom economy provides a theoretical measure of efficiency, the actual reaction yield determines the practical efficiency of a synthesis. The percent yield is calculated as:

% Yield = (Actual Yield / Theoretical Yield) x 100

Several factors can influence the reaction efficiency and yield for the synthesis of this compound. In the case of reductive amination, the choice of reducing agent, solvent, temperature, and pH can all impact the outcome. For instance, the use of heterogeneous catalysts, such as ruthenium supported on niobium oxide, has been shown to improve the yield of cyclopentylamine from cyclopentanone in reductive amination reactions. researchgate.netresearchgate.net

By considering both atom economy and reaction yield, a more comprehensive assessment of the sustainability and practicality of a synthetic route can be achieved. Advanced methodologies in organic synthesis often focus on developing catalytic and one-pot procedures that not only have high atom economy but also proceed with high yields, thus minimizing waste and maximizing resource utilization. jk-sci.com

Reaction Chemistry and Mechanistic Investigations

Reactivity of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine group makes it a nucleophilic center, capable of participating in a variety of chemical transformations.

N-Alkylation and N-Acylation Reactions

Secondary amines readily undergo N-alkylation and N-acylation reactions. N-alkylation involves the reaction with an alkyl halide or other alkylating agent, leading to the formation of a tertiary amine. The reaction proceeds via an SN2 mechanism where the amine nitrogen acts as the nucleophile.

N-Alkylation Example:

Where R is an alkyl group and X is a halogen.

N-acylation involves the reaction with an acyl halide or anhydride to form an amide. This reaction is typically faster than N-alkylation and is often carried out in the presence of a base to neutralize the hydrogen halide byproduct.

N-Acylation Example:

Where R is an alkyl or aryl group.

Reactant 1Reactant 2ProductReaction Type
N-(4-methoxybutyl)cyclopentanamineMethyl iodideN-methyl-N-(4-methoxybutyl)cyclopentanamineN-Alkylation
This compoundAcetyl chlorideN-acetyl-N-(4-methoxybutyl)cyclopentanamineN-Acylation
This compoundBenzyl bromideN-benzyl-N-(4-methoxybutyl)cyclopentanamineN-Alkylation
This compoundAcetic anhydrideN-acetyl-N-(4-methoxybutyl)cyclopentanamineN-Acylation

Cyclization Reactions Involving the Amine and Other Functional Groups

Intramolecular cyclization reactions can occur if a suitable electrophilic functional group is present on the 4-methoxybutyl chain. For instance, if the methoxy (B1213986) group were replaced by a leaving group (e.g., a halide) at the terminal position, an intramolecular SN2 reaction could lead to the formation of a six-membered heterocyclic ring, N-cyclopentylpiperidine. The rate of such cyclizations is governed by factors such as ring size (Baldwin's rules) and the nature of the electrophile and nucleophile.

Role in Condensation and Imine Formation Reactions

Secondary amines, such as this compound, react with aldehydes and ketones to form enamines, not imines. operachem.commasterorganicchemistry.com The reaction proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates. libretexts.org Since the nitrogen in a secondary amine is not bonded to a proton that can be eliminated to form a C=N double bond, a proton is instead removed from an adjacent carbon atom, resulting in the formation of a C=C double bond, yielding an enamine. libretexts.org This reaction is typically acid-catalyzed. masterorganicchemistry.comlibretexts.org

The general mechanism for enamine formation is as follows:

Nucleophilic attack of the secondary amine on the carbonyl carbon.

Proton transfer to form a zwitterionic intermediate.

Protonation of the oxygen to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation of an alpha-carbon to form the enamine.

Cyclopentane (B165970) Ring Transformations and Functionalization

The cyclopentane ring is a relatively stable five-membered carbocycle. However, it can undergo various transformations and functionalization reactions.

Ring Expansion and Contraction Reactions

Ring expansion of the cyclopentane ring in a derivative of this compound could potentially be achieved through reactions such as the Tiffeneau-Demjanov rearrangement. This would first require the introduction of an amino or hydroxyl group onto the cyclopentane ring, followed by diazotization or treatment with a Lewis acid, respectively, to induce a 1,2-alkyl shift and expand the ring to a cyclohexane.

Conversely, ring contraction is also a possibility, for instance, through a Favorskii rearrangement of an α-halocyclohexanone derivative, which is a multi-step process that would not be a direct transformation of the parent compound.

Stereoselective Functionalization of the Cyclopentane Ring

Achieving stereoselective functionalization of the cyclopentane ring would likely involve multi-step synthetic sequences starting from a suitable precursor. For instance, a chiral auxiliary could be attached to the amine nitrogen to direct the stereoselective introduction of a substituent onto the cyclopentane ring. Alternatively, asymmetric catalysis could be employed in reactions involving a precursor with a double bond within the cyclopentane ring to achieve stereocontrol. The development of photocatalyzed intermolecular [4 + 2] cycloadditions offers a modern approach to constructing highly functionalized cyclohexylamine (B46788) derivatives, which could be adapted for cyclopentane systems with appropriate starting materials. nih.gov

Ether Linkage Stability and Reactivity Under Various Conditions

Under Basic and Neutral Conditions: The C-O bond of the methoxybutyl group is expected to be highly stable under basic and neutral aqueous conditions at ambient temperatures. The alkoxide leaving group that would be generated upon cleavage is a strong base, making nucleophilic substitution at the primary carbon of the butyl group energetically unfavorable.

Under Acidic Conditions: The reactivity of the ether linkage is significantly enhanced in the presence of strong, non-oxidizing acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgorgchemboulder.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol). stackexchange.commasterorganicchemistry.com Subsequently, a nucleophilic substitution reaction occurs. Given that the carbon atom of the butyl group attached to the ether oxygen is primary, the cleavage is anticipated to proceed through an SN2 mechanism. stackexchange.commasterorganicchemistry.comlibretexts.orgaip.org In this mechanism, the halide ion (Br⁻ or I⁻) acts as a nucleophile, attacking the less sterically hindered carbon of the protonated ether. This results in the formation of 4-(cyclopentylamino)butan-1-ol and methyl halide. If an excess of the hydrohalic acid is used, the initially formed alcohol can undergo further substitution to yield 1-bromo-4-(cyclopentylamino)butane or 1-iodo-4-(cyclopentylamino)butane. libretexts.org The use of hydrochloric acid (HCl) is generally less effective for ether cleavage due to the lower nucleophilicity of the chloride ion. libretexts.org

The stability of the secondary amine functionality under these conditions must also be considered. The cyclopentanamine moiety will be protonated under strong acidic conditions to form an ammonium salt. This protonation deactivates the nitrogen as a nucleophile but does not prevent the cleavage of the ether linkage.

ConditionExpected Reactivity of Ether LinkagePlausible Products
Strong Base (e.g., NaOH, aq.)StableNo reaction
Neutral (e.g., H₂O, heat)StableNo reaction
Strong Acid (e.g., HBr, heat)Cleavage4-(cyclopentylamino)butan-1-ol, Methyl bromide
Excess Strong Acid (e.g., HI, heat)Cleavage and further substitution1-iodo-4-(cyclopentylamino)butane, Methyl iodide, Water

Mechanistic Elucidation of Key Transformations

Investigating the mechanisms of reactions involving this compound would rely on a combination of spectroscopic, isotopic, and kinetic studies.

Spectroscopic Monitoring of Reaction Intermediates

The progress of the acid-catalyzed cleavage of the ether linkage can be monitored using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be instrumental in tracking the disappearance of the methoxy group signal (a singlet around 3.3 ppm in ¹H NMR) and the appearance of signals corresponding to the alcohol or alkyl halide products. libretexts.org The chemical shifts of the protons and carbons adjacent to the nitrogen and oxygen atoms would provide clear evidence of the transformation. The N-H proton of the secondary amine would appear as a broad signal, and its exchange with D₂O could be used for its identification. pressbooks.pub

Infrared (IR) Spectroscopy: IR spectroscopy could monitor the reaction by observing the disappearance of the characteristic C-O-C stretching vibration of the ether (typically in the 1050-1150 cm⁻¹ region) and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) if the alcohol intermediate is formed. orgchemboulder.compressbooks.pub The N-H stretch of the secondary amine would be visible as a single, relatively weak band around 3300-3500 cm⁻¹. orgchemboulder.comaip.orgpressbooks.pub

Spectroscopic TechniqueKey Observables for Ether Cleavage
¹H NMRDisappearance of methoxy singlet (~3.3 ppm), appearance of new signals for alcohol or alkyl halide products.
¹³C NMRShift in the chemical shifts of the butyl chain carbons upon conversion of the ether to an alcohol or halide.
IR SpectroscopyDisappearance of C-O-C stretch (1050-1150 cm⁻¹), appearance of broad O-H stretch (3200-3600 cm⁻¹).

Kinetic Isotope Effect Analysis

The kinetic isotope effect (KIE) provides insight into the rate-determining step of a reaction by comparing the reaction rates of isotopically substituted and unsubstituted reactants. For the acid-catalyzed ether cleavage, a primary kinetic isotope effect would not be expected for the C-O bond cleavage itself, as this is a heavy-atom bond.

However, a secondary kinetic isotope effect could be investigated. For example, by replacing the hydrogens on the carbon adjacent to the ether oxygen in the butyl chain with deuterium, a small secondary KIE might be observed. The magnitude and direction (normal or inverse) of the KIE could provide information about the changes in hybridization at this carbon in the transition state of the SN2 reaction. Typically, for an SN2 reaction, a small inverse KIE (kH/kD < 1) or no significant KIE is expected at the alpha-carbon, while a small normal KIE (kH/kD > 1) might be observed at the beta-carbon due to hyperconjugation effects.

Isotope Labeling ExperimentPurposeExpected Outcome for SN2 Mechanism
¹⁸O Labeling of Ether OxygenDetermine the site of C-O bond cleavage.¹⁸O is incorporated into the methanol (B129727) by-product.
Deuterium Labeling of Methoxy Group (CD₃)Confirm the site of nucleophilic attack.The CD₃ group is found in the resulting methyl halide.
Deuterium Labeling of Butyl Chain (α to ether)Probe the transition state structure via KIE.A small or inverse secondary kinetic isotope effect.

Computational and Theoretical Chemistry Studies

Electronic Structure and Conformation Analysis

The spatial arrangement of atoms and the distribution of electrons are fundamental to a molecule's chemical behavior. Computational analysis can predict the most stable three-dimensional structures and provide a map of electron density.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for determining the ground state properties of molecules. DFT methods calculate the electron density of a system to determine its energy and, from that, other properties can be derived. For a molecule like N-(4-methoxybutyl)cyclopentanamine, a typical DFT calculation would involve selecting a functional (e.g., B3LYP or MN12SX) and a basis set (e.g., 6-31G(d) or cc-pVTZ) to solve the approximate Schrödinger equation.

These calculations can yield a wealth of information about the molecule's electronic structure, including the optimized molecular geometry (bond lengths, bond angles, and dihedral angles), Mulliken atomic charges, and the distribution of molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are crucial in predicting chemical reactivity. A large HOMO-LUMO energy gap generally implies high kinetic stability. For instance, a DFT study on 4-hydroxyisoleucine (B15566) showed that a significant HOMO/LUMO gap of 6.86 eV suggested it was relatively stable in redox processes. frontiersin.org

This compound possesses significant conformational flexibility due to the rotatable bonds in the butyl chain and the puckering of the cyclopentane (B165970) ring. A thorough exploration of its conformational landscape is essential to identify the most stable, low-energy conformers that are likely to be present at room temperature.

The cyclopentane ring itself is not planar and exists in puckered conformations, primarily the "twist" (C₂) and "bent" (Cₛ) forms, which are very close in energy. nih.gov A computational study on cyclopentane confirmed that these two forms differ in energy by less than 0.1 kJ/mol. nih.gov For this compound, the substituent on the ring would further influence the relative energies of these puckered forms.

Furthermore, rotation around the C-N bond and the C-C bonds of the methoxybutyl side chain gives rise to numerous conformers. Computational methods can systematically explore this landscape by performing a series of geometry optimizations starting from different initial structures. The relative energies of the resulting conformers are then calculated to determine their thermodynamic populations according to the Boltzmann distribution. For example, a computational study on cyclohexylamine (B46788) identified three stable conformers (trans-Axial, gauche-Equatorial, and trans-Equatorial) and calculated their relative enthalpy differences. researchgate.net A similar approach for this compound would reveal the preferred orientations of the methoxybutyl group relative to the cyclopentyl ring.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerMethod/Basis SetRelative Energy (kcal/mol)Population (%)
Conformer ADFT/B3LYP/6-31G(d)0.0055
Conformer BDFT/B3LYP/6-31G(d)0.5025
Conformer CDFT/B3LYP/6-31G(d)1.2015
Conformer DDFT/B3LYP/6-31G(d)2.005

This table is illustrative and represents the type of data that would be generated from a conformational analysis. The values are not based on actual experimental or computational results for this specific molecule.

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for a given molecule. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically performed using DFT. The process involves first obtaining the optimized geometry of the most stable conformer(s) and then calculating the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The predicted shifts can then be compared to experimental data to confirm the structure.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. mdpi.com A frequency calculation performed on the optimized geometry of this compound can predict its vibrational modes. mdpi.com These calculations not only provide the frequencies of the vibrational modes but also their corresponding IR intensities and Raman activities. researchgate.nethoriba.com

This information is critical for assigning the peaks in an experimental IR or Raman spectrum. horiba.com For instance, the calculation would predict the frequencies for characteristic vibrations such as the N-H stretch, C-H stretches (both aromatic and aliphatic), C-N stretch, and C-O stretch, as well as the complex fingerprint region. Studies on related molecules like cyclopentane and cyclopentanone (B42830) have shown that DFT calculations can produce vibrational assignments that agree very well with experimental spectra. nih.govresearchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational ModePredicted Frequency (cm⁻¹) (Hypothetical)Expected IR IntensityExpected Raman Activity
N-H Stretch3350MediumWeak
C-H Stretch (aliphatic)2850-2960StrongStrong
C-O Stretch1100StrongMedium
C-N Stretch1200MediumMedium

This table is illustrative. The frequencies are typical for these functional groups but are not the result of a specific calculation on this compound.

Molecular Dynamics Simulations

While quantum mechanical calculations are excellent for studying static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule or a system of molecules. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. nih.gov

For this compound, an MD simulation could be used to:

Explore Conformational Dynamics: An MD simulation in a solvent, like water or chloroform, would show the transitions between different conformers over time, providing a more dynamic picture of its flexibility than a static conformational search.

Analyze Solvation Structure: The simulation can reveal how solvent molecules arrange themselves around the solute, which is crucial for understanding its solubility and reactivity in different media.

Study Interactions with Biomolecules: If this compound were being studied for its interaction with a biological target, such as a protein receptor, MD simulations could be used to model their binding. nih.govmdpi.comnsf.gov These simulations can assess the stability of the ligand-protein complex, identify key interacting amino acid residues, and calculate the binding free energy. nih.govresearchgate.net The stability of such a complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. mdpi.com

Solvent Effects on Molecular Conformation and Reactivity

Future computational studies would be invaluable in elucidating how different solvent environments influence the three-dimensional shape and reactivity of this compound. By simulating the molecule in various solvents of differing polarity, researchers could predict the most stable conformations and how the solvent shell might impact potential reaction sites. This information is critical for understanding its behavior in various chemical processes.

Intermolecular Interactions in Solution or Condensed Phases

The nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, are fundamental to the properties of a compound in liquid or solid form. Computational modeling could predict these interactions for this compound, providing insights into its solubility, boiling point, and potential for self-assembly.

Reaction Pathway Modeling and Transition State Analysis

Computational Prediction of Reaction Barriers and Rate Constants

Understanding the kinetics of reactions involving this compound requires the identification of transition states and the calculation of activation energy barriers. Quantum chemical calculations could model potential reaction pathways, providing quantitative predictions of reaction rates that would be essential for its synthesis and application.

Rationalization of Reaction Selectivity (Chemo-, Regio-, Stereoselectivity)

Many organic reactions can yield multiple products. Computational analysis could explain and predict the selectivity of reactions involving this compound. By comparing the energies of different reaction pathways and transition states, researchers could understand why one particular product is favored over others, guiding the design of more efficient and selective synthetic routes.

Structure-Reactivity and Structure-Property Relationship Studies

Systematic computational studies could establish clear relationships between the molecular structure of this compound and its chemical reactivity and physical properties. By modifying the structure computationally (e.g., by changing substituent groups) and observing the resulting changes in calculated properties, a predictive model could be developed. This would accelerate the discovery of new applications and the design of related molecules with desired characteristics.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of small organic molecules, offering high accuracy and sensitivity. nih.gov Instruments such as Time-of-Flight (TOF) or Orbitrap mass analyzers provide mass measurements with high resolution, enabling the differentiation of compounds with very close mass values and the determination of elemental compositions. researchgate.netumb.edu

Accurate Mass Determination for Elemental Composition

The primary advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a unique elemental formula. For N-(4-methoxybutyl)cyclopentanamine (C₁₀H₂₁NO), analysis via an electrospray ionization (ESI) source in positive ion mode would result in the formation of the protonated molecule, [M+H]⁺.

The theoretical exact mass of this ion can be calculated and compared to the experimentally measured value to confirm the elemental formula. The confidence in the assigned formula is high when the mass error between the theoretical and measured values is minimal. acs.org

Ion SpeciesElemental FormulaTheoretical Monoisotopic Mass (Da)Hypothetical Measured Mass (Da)Mass Error (ppm)
[M+H]⁺C₁₀H₂₂NO⁺172.1701172.17031.16

Fragmentation Pathway Analysis for Structural Insights

Beyond determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. In electron impact (EI) ionization or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the molecular ion fragments in predictable ways based on its structure.

For this compound, the dominant fragmentation mechanism is alpha-cleavage, which is characteristic of amines. libretexts.orglibretexts.org This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in the formation of a stable iminium ion. future4200.comjove.com The presence of a nitrogen atom means the molecular ion will have an odd mass, a key indicator according to the nitrogen rule. jove.comwhitman.edu

Two primary alpha-cleavage pathways are expected:

Cleavage of the cyclopentyl ring: This pathway involves the breaking of the C-C bond within the cyclopentyl ring adjacent to the point of attachment to the nitrogen.

Cleavage of the butyl chain: This involves the breaking of the C-C bond at the α-β position of the 4-methoxybutyl chain.

The resulting fragment ions provide definitive evidence for the connectivity around the nitrogen atom.

Proposed Fragment StructureFragmentation PathwayFormula of IonTheoretical m/zDescription
[C₅H₉NHCH₂(CH₂)₂CH₂OCH₃]⁺•Molecular IonC₁₀H₂₁NO⁺•171.1623Parent ion (if observed in EI)
[C₅H₉=NHCH₂CH₂CH₂OCH₃]⁺α-cleavage (ring)C₁₀H₂₀NO⁺170.1545Loss of a hydrogen radical from the cyclopentyl ring. whitman.edu
[C₅H₉NH=CH₂]⁺α-cleavage (chain)C₆H₁₂N⁺100.1126Loss of the •CH₂(CH₂)OCH₃ radical. This is often a major fragment. libretexts.org
[CH₂(CH₂)₂CH₂OCH₃]⁺C-N bond cleavageC₅H₁₁O⁺87.0810Less common pathway resulting in the methoxybutyl cation.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. omicsonline.orgweebly.com While 1D NMR (¹H and ¹³C) provides initial information, 2D NMR experiments are essential to piece together the complete molecular puzzle of this compound. wiley.com

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Assignments

A combination of 2D NMR experiments can establish the bonding framework and spatial relationships within the molecule. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. It would be used to trace the connectivity of protons within the cyclopentyl ring and separately within the methoxybutyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides an unambiguous assignment of the ¹³C chemical shifts for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for connecting the different fragments of the molecule. It shows correlations between protons and carbons over two to three bonds. Key HMBC correlations for this compound would include the connection from the cyclopentyl protons to the butyl chain carbons (and vice versa) through the nitrogen atom, and the correlation from the butyl chain protons to the methoxy (B1213986) carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is useful for determining the molecule's preferred conformation and for stereochemical assignments.

Atom PositionHypothetical ¹H Shift (ppm)Hypothetical ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Cyclopentyl C1-H~2.8 - 3.2~55 - 60To Cyclopentyl C2/C5, Butyl C1'
Cyclopentyl C2/C5-H₂~1.5 - 1.9~30 - 35To Cyclopentyl C1, C3/C4
Cyclopentyl C3/C4-H₂~1.3 - 1.6~22 - 26To Cyclopentyl C2/C5
Butyl C1'-H₂~2.5 - 2.8~48 - 52To Cyclopentyl C1, Butyl C2'
Butyl C2'-H₂~1.5 - 1.7~28 - 32To Butyl C1', C3'
Butyl C3'-H₂~1.6 - 1.8~25 - 29To Butyl C2', C4'
Butyl C4'-H₂~3.3 - 3.5~70 - 74To Butyl C3', Methoxy C
Methoxy C-H₃~3.2 - 3.4~58 - 60To Butyl C4'

Advanced NMR Methods for Stereochemical and Conformational Analysis

The C1 carbon of the cyclopentyl group is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. Advanced NMR methods can be employed to analyze the stereochemistry.

While standard NMR cannot distinguish between enantiomers, the use of a chiral derivatizing agent (CDA) can resolve this issue. researchgate.net Reacting the amine with a CDA, such as Mosher's acid chloride, creates a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for the determination of enantiomeric purity by integrating the signals corresponding to each diastereomer. core.ac.uk Furthermore, NOESY experiments can provide insight into the conformational preferences of the flexible butyl chain relative to the cyclopentyl ring. ipb.pt

Chromatographic Separations for Isomer Resolution and Purity

Chromatography is the gold standard for assessing the purity of a compound and for separating isomers. Given the likely volatility of this compound, Gas Chromatography (GC) is a suitable technique. restek.com

The basic nature of amines can lead to poor peak shape (tailing) on standard GC columns due to interactions with acidic silanol (B1196071) groups on the column surface. restek.com To overcome this, specialized base-deactivated columns, such as the Rtx-Volatile Amine column, are employed to achieve sharp, symmetrical peaks, which are essential for accurate quantification of purity. restek.comccsknowledge.com

For the resolution of enantiomers, chiral chromatography is necessary. nih.gov This can be achieved using either chiral GC or High-Performance Liquid Chromatography (HPLC). nih.govyakhak.org The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). acs.org In some cases, derivatization of the amine with a chiral or achiral reagent can enhance the separation and detection. nih.govacs.org

TechniqueColumn TypePurposeHypothetical Result
Gas Chromatography (GC-FID)Rtx-Volatile Amine (or similar base-deactivated)Purity AssessmentA single major peak with a retention time of, e.g., 8.5 min, indicating >99% purity. chromatographyonline.com
Chiral GCChiral Stationary Phase (e.g., cyclodextrin-based)Enantiomeric SeparationTwo resolved peaks for the (R)- and (S)-enantiomers, e.g., at 12.1 min and 12.4 min, allowing for quantification of enantiomeric excess. nih.gov
Chiral HPLCPolysaccharide-based Chiral Stationary Phase (e.g., Chiralpak)Enantiomeric Separation (often after derivatization)Baseline separation of the two enantiomers, confirming optical purity or determining the enantiomeric ratio. yakhak.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is vaporized and separated from other volatile components within a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum serves as a molecular fingerprint, allowing for definitive identification.

The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern. The molecular ion peak (M+), corresponding to the intact molecule's mass, may be observed, although it can be weak depending on the ionization energy. More prominent are the fragment ions resulting from predictable bond cleavages. Key fragmentations would likely include the loss of a methoxy group (-OCH3), the cleavage of the butyl chain, and the fragmentation of the cyclopentyl ring. The base peak, the most abundant ion in the spectrum, is often a stable fragment that is characteristic of the molecule's structure. By comparing the obtained mass spectrum with reference libraries or through manual interpretation, the identity of this compound can be confirmed with high confidence. Furthermore, GC-MS is instrumental in assessing the purity of a sample by detecting and identifying any volatile impurities present.

High-Performance Liquid Chromatography (HPLC) with Diode Array and Mass Spectrometric Detection

For compounds that may not be sufficiently volatile or thermally stable for GC-MS, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative. When coupled with a Diode Array Detector (DAD) and a Mass Spectrometric (MS) detector, HPLC provides both quantitative and qualitative data.

In an HPLC analysis of this compound, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the analyte between the two phases. A DAD can provide information on the compound's ultraviolet-visible (UV-Vis) absorbance, which can be useful for quantification. However, for structural confirmation, coupling the HPLC to an MS detector is crucial. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to ionize the analyte as it elutes from the HPLC column, allowing for mass analysis and fragmentation studies similar to GC-MS, but for a broader range of compounds.

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the point of attachment of the butylamine (B146782) group to the cyclopentane (B165970) ring. This means the compound can exist as a pair of enantiomers, which are non-superimposable mirror images. As enantiomers often exhibit different biological activities, determining the enantiomeric excess (e.e.) is critical.

Chiral chromatography is the gold standard for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By analyzing a sample of this compound on a suitable chiral column, two separate peaks corresponding to the (R)- and (S)-enantiomers can be obtained. The ratio of the areas of these two peaks allows for the precise calculation of the enantiomeric excess, providing a measure of the sample's enantiomeric purity.

X-ray Crystallography for Solid-State Structure Determination (if crystalline forms are obtained)

Should this compound or a salt thereof be successfully crystallized, X-ray crystallography provides the most definitive three-dimensional structural information. This technique involves directing X-rays at a single crystal of the compound. The resulting diffraction pattern is then analyzed to determine the precise arrangement of atoms in the crystal lattice.

The data obtained from X-ray crystallography would yield highly accurate bond lengths, bond angles, and torsional angles of the molecule. This would unambiguously confirm the connectivity of the atoms and provide insight into the preferred conformation of the cyclopentyl ring and the methoxybutyl side chain in the solid state. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying functional groups within a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

The IR spectrum of this compound would exhibit characteristic absorption bands. Key features would include N-H stretching vibrations for the secondary amine, C-H stretching vibrations for the alkyl and methoxy groups, and C-O stretching for the ether linkage. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Raman spectroscopy provides complementary information. While strong in the IR spectrum, the N-H stretch might be weaker in the Raman spectrum. Conversely, C-C bond vibrations within the cyclopentyl ring and the butyl chain, which may be weak in the IR, could show strong signals in the Raman spectrum. Together, IR and Raman spectroscopy offer a comprehensive vibrational profile of this compound, serving as a quick and reliable tool for structural confirmation and quality control.

Application Potential in Chemical Research and Development

Role as a Synthetic Intermediate for Complex Molecular Architectures

As a secondary amine, N-(4-methoxybutyl)cyclopentanamine can serve as a nucleophile and a basic scaffold. This functionality is fundamental to its potential role in building more complex molecules.

In theory, the secondary amine of this compound could be a key component in the synthesis of various nitrogen-containing heterocyclic compounds. For instance, it could undergo cyclization reactions with appropriate bifunctional reagents to form saturated heterocycles. The cyclopentyl group would add steric bulk and lipophilicity, while the methoxybutyl tail could influence solubility and offer a site for further modification. However, no published synthetic routes using this specific amine for heterocyclic synthesis have been found.

The amine functionality of this compound allows for its potential incorporation into polymer chains. For example, it could react with diacyl chlorides or diepoxides to form polyamides or polyepoxides, respectively. The methoxybutyl side chain could impart flexibility and alter the thermal properties of the resulting polymer. At present, there is no literature available that describes the use of this compound in polymer or material science applications.

The amine group could be derivatized to create chiral catalysts or specialized reagents. For instance, it could be part of a ligand system for a transition metal catalyst, where the cyclopentyl and methoxybutyl groups could influence the steric and electronic environment of the metal center. Such catalysts could potentially be used in asymmetric synthesis. This remains a theoretical application, as no such derivatives of this compound have been reported in the literature.

Development of Molecular Probes in Chemical Biology

The structure of this compound contains features that are often found in biologically active molecules, suggesting its potential as a scaffold for the development of molecular probes.

The combination of a rigid cyclic group and a flexible ether chain in this compound makes it an interesting candidate for ligand design. The cyclopentyl group can fit into hydrophobic pockets of enzyme active sites or receptors, while the methoxy (B1213986) group can act as a hydrogen bond acceptor. Computational docking studies could theoretically be used to predict the binding of this compound to various biological targets. Following computational screening, in vitro assays would be necessary to determine binding kinetics. To date, no such studies involving this compound have been published.

If this compound were found to have a biological effect, its structure could be modified for use in target identification studies. For example, a reactive group or a reporter tag could be appended to the molecule, allowing it to covalently label its biological target or be visualized within a cell. This would facilitate the identification of the protein or other macromolecule with which it interacts. This application is contingent on the discovery of a biological activity for this compound, which has not yet been reported.

Integration into Reaction Discovery Platforms

Currently, there is no specific information available in published literature detailing the integration of this compound into high-throughput reaction discovery platforms. Such platforms are automated systems used to rapidly screen vast numbers of chemical reactions to discover new transformations or optimize existing ones.

While not explicitly documented for this compound, molecules with similar secondary amine structures are often utilized in these platforms for various purposes:

As a Nucleophile: The secondary amine can act as a nucleophile in reactions such as N-alkylation, N-arylation, acylation, and reductive amination.

As a Base: The amine can function as a non-nucleophilic base in various transformations.

As a Ligand Precursor: It could be used to synthesize more complex ligands for catalysis.

The utility of this compound in such a platform would be to explore its reactivity profile across a wide array of electrophiles and catalytic systems, potentially uncovering novel chemical transformations. However, at present, specific studies or datasets demonstrating this application are not available.

Synthesis of Analogs for Structure-Activity Relationship Studies

The synthesis of analogs of this compound for structure-activity relationship (SAR) studies is a plausible, though not currently documented, area of research. SAR studies involve systematically altering the structure of a molecule to determine how different chemical features affect its reactivity or biological activity.

For this compound, an SAR study focused on its chemical features or reactivity could involve synthesizing analogs with targeted modifications. The potential modifications could be systematically explored to understand their impact on the compound's properties.

Table 1: Potential Analog Modifications for SAR Studies

Structural Region Potential Modification Rationale for Studying Reactivity/Chemical Features
Cyclopentyl Ring Varying ring size (cyclobutyl, cyclohexyl) To investigate how steric bulk near the nitrogen atom affects reaction rates or selectivity.
Cyclopentyl Ring Introducing substituents on the ring To study the electronic and steric effects of substituents on the amine's reactivity.
Butyl Chain Altering chain length (e.g., methoxyethyl, methoxy-pentyl) To determine the influence of the distance between the methoxy group and the nitrogen on intramolecular interactions or physical properties like solubility.
Methoxy Group Replacing with other functional groups (e.g., ethoxy, hydroxyl, cyano) To probe how the electronic nature of the side-chain terminus impacts the basicity and nucleophilicity of the amine.

Compound Names Mentioned

Table 2: List of Compounds

Compound Name

Future Research Directions and Emerging Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of N-(4-methoxybutyl)cyclopentanamine and its derivatives is an area ripe for innovation, with a focus on efficiency and sustainability. Traditional methods for synthesizing secondary amines, such as the alkylation of primary amines, often suffer from poor selectivity and the formation of over-alkylation byproducts. acs.orgopenstax.orgyoutube.com Future research should therefore concentrate on developing more controlled and environmentally benign synthetic strategies.

One promising approach is the use of "borrowing hydrogen" or "hydrogen auto-transfer" catalysis. rsc.orgwhiterose.ac.ukwhiterose.ac.uk This atom-economical method utilizes alcohols as alkylating agents, with water as the only byproduct, thus aligning with the principles of green chemistry. rsc.org Catalytic systems based on earth-abundant metals like cobalt and copper are particularly attractive for the reductive amination of ketones and aldehydes with amines, offering a cost-effective and sustainable route to secondary amines like this compound. researchgate.netresearchgate.netmdpi.com For instance, a one-pot reductive amination of cyclopentanone (B42830) with 4-methoxybutylamine, or of a suitable ketone with cyclopentylamine (B150401), over a heterogeneous copper catalyst could provide a direct and waste-free synthesis. researchgate.net

Another avenue for exploration is the development of self-limiting alkylation reactions. Recent advancements have shown that N-aminopyridinium salts can act as ammonia (B1221849) surrogates, enabling the synthesis of secondary amines without the formation of over-alkylation products. acs.org Adapting such methodologies to the synthesis of this compound could offer a highly selective and efficient route.

Synthetic Strategy Key Advantages Potential Catalyst Systems
Borrowing Hydrogen CatalysisAtom-economical, produces only water as a byproduct.Iridium, Ruthenium, Rhodium complexes. rsc.orgwhiterose.ac.ukwhiterose.ac.uk
Reductive AminationUtilizes readily available starting materials.Heterogeneous copper or cobalt catalysts. researchgate.netresearchgate.netmdpi.com
Self-Limiting AlkylationHigh selectivity for secondary amines, avoids over-alkylation.N-aminopyridinium salts with suitable catalysts. acs.org

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The secondary amine functionality in this compound is a key site for exploring novel reactivity. Secondary amines are known to participate in a wide range of chemical transformations, and this compound provides a unique substrate to study these reactions. nih.gov

Future research could focus on the catalytic alkyl group exchange reaction, a process that allows for the modification of the substituents on the nitrogen atom. acs.org This could enable the diversification of the this compound scaffold to generate a library of related compounds with potentially interesting properties.

Furthermore, the development of new catalytic systems for the N-alkylation of amines with alcohols at room temperature, potentially using iridium-based catalysts, could be explored with this compound as a substrate. whiterose.ac.uk The formation of enamines through the reaction of the secondary amine with ketones or aldehydes is another area of interest, as enamines are versatile intermediates in organic synthesis. youtube.com

The Hofmann elimination reaction, a classic method for converting amines into alkenes, could also be investigated for this compound. openstax.org This could lead to the formation of novel cyclopentene (B43876) derivatives.

Advanced Computational Modeling for Predictive Design and Discovery

Computational modeling offers a powerful tool for accelerating the discovery and design of new chemical entities and reactions. In the context of this compound, computational methods can be employed to predict its structure, reactivity, and potential interactions with other molecules.

Density Functional Theory (DFT) calculations can be used to investigate the reaction mechanisms of synthetic routes to this compound, helping to optimize reaction conditions and catalyst selection. acs.org Molecular dynamics simulations could be employed to study the conformational flexibility of the molecule and its interactions in different solvent environments.

Furthermore, computational screening could be used to predict the potential biological activity or material properties of derivatives of this compound, guiding synthetic efforts towards compounds with desired functionalities.

Integration into Automated Synthesis and High-Throughput Experimentation

The development of automated synthesis and high-throughput experimentation (HTE) platforms has revolutionized chemical research. youtube.com Integrating the synthesis and screening of this compound and its derivatives into such platforms would enable the rapid exploration of a vast chemical space.

Automated systems can be utilized for the efficient and safe production of chemical intermediates, such as organic azides from primary amines, which could be precursors in some synthetic routes. nih.gov HTE platforms, which allow for hundreds of reactions to be run in parallel, would be invaluable for optimizing reaction conditions for the synthesis of this compound and for screening its reactivity in various catalytic transformations. youtube.comnih.gov

The development of high-throughput assays for determining reaction yield and enantiomeric excess would be crucial for the rapid analysis of the large number of samples generated by HTE. nih.govnih.govpnas.org This would significantly accelerate the discovery of new catalysts and reactions involving this compound.

Discovery of Undiscovered Chemical Transformations and Scaffold Diversification

The unique structural features of this compound may lead to the discovery of entirely new chemical transformations. The interplay between the secondary amine, the cyclopentyl ring, and the methoxybutyl chain could give rise to unexpected reactivity.

Future research should aim to explore the reaction of this compound under a wide range of conditions, including photochemical and electrochemical methods, to uncover novel transformations. nih.gov The synthesis of a diverse library of derivatives by modifying the cyclopentyl ring, the methoxybutyl chain, or by further substitution on the nitrogen atom, will be crucial for exploring the full potential of this chemical scaffold.

Mechanistic Understanding of Complex Reaction Systems Involving this compound and its Derivatives

A deep mechanistic understanding of the reactions involving this compound is essential for the rational design of new catalysts and synthetic methods. Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic techniques can provide valuable insights into the reaction pathways.

For example, understanding the nucleophilicity of the secondary amine in this compound is crucial for predicting its reactivity in various reactions. acs.org Mechanistic investigations into catalytic cycles, such as those involved in borrowing hydrogen reactions or self-limiting alkylations, will be key to improving the efficiency and selectivity of these processes. acs.orgwhiterose.ac.uk

The study of reaction intermediates, such as iminium ions or enamines, will also be critical for elucidating the mechanisms of complex transformations. youtube.com This fundamental knowledge will not only advance the chemistry of this compound but also contribute to the broader field of organic synthesis.

Q & A

Q. Q1. What are the standard synthetic routes for preparing N-(4-methoxybutyl)cyclopentanamine, and how can its purity be validated?

Methodological Answer: The compound is typically synthesized via reductive amination , where cyclopentanamine reacts with a carbonyl-containing precursor (e.g., 4-methoxybutyraldehyde) under catalytic hydrogenation or sodium cyanoborohydride conditions . Post-synthesis, purity is validated using HPLC (≥99% purity threshold) and structural confirmation via NMR (e.g., δ 1.5–2.5 ppm for cyclopentyl protons, δ 3.3 ppm for methoxy groups) and IR spectroscopy (C-O stretching at ~1100 cm⁻¹) .

Advanced Synthesis Optimization

Q. Q2. How can researchers optimize radiochemical yields for carbon-11-labeled derivatives of this compound in PET tracer development?

Methodological Answer: Radiolabeling efficiency depends on reaction parameters such as:

  • Base selection : Strong bases (e.g., NaOH) improve deprotonation but may reduce stability.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance precursor solubility.
  • Temperature : 60–80°C balances reaction kinetics and radioligand stability .
    For [¹¹C]this compound, decay-corrected yields of ~49% are achievable with radiochemical purity >99% and specific activity ~78 GBq/µmol .

Basic Analytical Characterization

Q. Q3. What spectroscopic techniques are critical for resolving structural ambiguities in this compound derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assign methoxy (δ 3.3–3.5 ppm) and cyclopentyl proton environments (δ 1.5–2.5 ppm).
  • Mass spectrometry : High-resolution MS confirms molecular ions (e.g., [M+H]⁺ at m/z 186.16) and fragmentation patterns.
  • IR spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

Advanced Biological Evaluation

Q. Q4. How does this compound interact with NMDA receptor subtypes, and what experimental models validate its selectivity?

Methodological Answer: The compound’s NR2B subunit selectivity is assessed via:

  • In vitro binding assays : Competitive displacement of [³H]ifenprodil in cortical membranes.
  • In vivo PET imaging : Blocking studies in rodents using antagonists like Ro 25-6981 to confirm target engagement .
    For example, derivatives like [¹¹C]HACH242 show high brain uptake and >90% receptor occupancy in non-human primates, confirming NMDA-targeting potential .

Data Contradiction Analysis

Q. Q5. How should researchers address discrepancies in reported binding affinities of this compound analogs?

Methodological Answer: Contradictions may arise from:

  • Assay conditions : Variations in pH, ion concentration, or temperature alter receptor-ligand kinetics.
  • Radiotracer metabolism : Rapid in vivo degradation (e.g., demethylation) may skew biodistribution data .
    Resolution requires cross-validation using orthogonal techniques (e.g., autoradiography vs. PET) and metabolite analysis via LC-MS .

Advanced Stereochemical Considerations

Q. Q6. What strategies are effective for synthesizing and isolating stereoisomers of this compound?

Methodological Answer:

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination .
    Stereoisomer stability is confirmed via dynamic NMR to assess interconversion barriers in solution .

In Vivo Pharmacokinetic Challenges

Q. Q7. What factors influence the blood-brain barrier (BBB) penetration of this compound derivatives?

Methodological Answer:

  • Lipophilicity : Optimal logP values (2–3) balance BBB permeability and solubility.
  • P-glycoprotein efflux : Co-administration of inhibitors (e.g., cyclosporine A) enhances brain uptake.
  • Metabolic stability : Cytochrome P450 resistance is critical for prolonged activity, validated via liver microsome assays .

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